molecular formula C19H28N2O B3833085 N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide

N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide

Cat. No. B3833085
M. Wt: 300.4 g/mol
InChI Key: FPAPEQASBSKZKC-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-2-ene, also known as norbornene, is a strained alkene with significant reactivity . It is susceptible to 1,2-addition and cyclization reactions . Adamantanecarbohydrazide is a derivative of adamantane, a type of diamondoid. Diamondoids are hydrocarbons with structures similar to that of diamond.


Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]hept-2-ene consists of a seven-membered ring with two bridgehead carbons shared with a second, two-carbon ring . The structure of adamantanecarbohydrazide would be based on adamantane, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations.

Safety and Hazards

Bicyclo[2.2.1]hept-2-ene is an irritant and can be toxic if inhaled or ingested . It should be used only in a well-ventilated fume hood . The safety and hazards associated with “N’-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide” would also depend on the properties of the adamantanecarbohydrazide component.

properties

IUPAC Name

N-[(E)-2-bicyclo[2.2.1]heptanylmethylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c22-18(21-20-11-17-7-12-1-2-16(17)6-12)19-8-13-3-14(9-19)5-15(4-13)10-19/h11-17H,1-10H2,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPEQASBSKZKC-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C=NNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2/C=N/NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide
Reactant of Route 2
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide
Reactant of Route 3
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide
Reactant of Route 4
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide
Reactant of Route 5
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide
Reactant of Route 6
N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-adamantanecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.